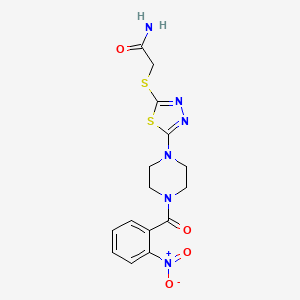

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential pharmacological activities. For instance, compounds with a piperazin-1-yl acetamide moiety and a thiazole ring have been synthesized and evaluated for their antitumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process, typically starting with the formation of a thiazole ring followed by the introduction of a piperazine moiety. The papers describe the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, which share some structural similarities with the compound . These syntheses involve chloroacetylation steps and subsequent reactions with substituted piperazines in the presence of a base.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These methods help confirm the identity and purity of the synthesized compounds. The presence of a piperazine ring and a thiazole moiety is a common feature in these molecules, which is likely to be the case for the compound of interest as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The papers describe the chloroacetylation of amino benzothiazoles and their reaction with substituted piperazines . These reactions are likely to be similar for the synthesis of "this compound," although specific details are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the pharmacological evaluation and molecular docking studies suggest that these compounds have the potential to interact with biological targets such as COX-2 enzymes and exhibit anti-inflammatory activity . The antitumor activities of related compounds have also been evaluated, with some showing potent antiproliferative activity against cancer cell lines .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Thiadiazole Amide Derivatives : Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized. Some derivatives demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).

Antileishmanial Activity : Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized, showing promising antileishmanial activity against Leishmania major in vitro (Tahghighi et al., 2011).

In Vitro Leishmanicidal Activity : A series of thiadiazole derivatives were evaluated for leishmanicidal activity, demonstrating strong activity against Leishmania major promastigotes, surpassing the reference drug pentostam (Foroumadi et al., 2005).

Synthesis and Antibacterial Activities

Non-Ionic Surfactants Synthesis : Thiadiazolyl derivatives based on stearic acid were synthesized, showing antimicrobial activities against various bacterial strains. These compounds were also developed as non-ionic surfactants with evaluated physico-chemical properties (Abdelmajeid et al., 2017).

Benzothiazole Derivatives : Synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited notable antibacterial and antiviral activities, suggesting their potential as molecular templates for antibacterial and antiviral agents (Tang et al., 2019).

Anti-Helicobacter pylori Heterocycles : Synthesized thiadiazole derivatives showed strong inhibitory activity against Helicobacter pylori strains, surpassing the standard drug metronidazole (Moshafi et al., 2011).

Crystal Structure and Antitumor Activity

Crystal Structure Analysis : The crystal structure of a thiadiazole derivative was analyzed, revealing specific molecular interactions and structural details (Ismailova et al., 2014).

Antitumor Evaluation : Certain thiadiazole derivatives exhibited significant antitumor activities against various cancer cell lines. Some compounds induced apoptosis and caused cell cycle arrest, demonstrating potential as anticancer agents (Wu et al., 2017).

Mechanism of Action

Target of action

Compounds with a piperazine moiety are known to interact with various receptors in the body, including dopamine, serotonin, and adrenergic receptors . The specific target would depend on the other functional groups present in the molecule.

Mode of action

The interaction of the compound with its target receptor can lead to changes in the receptor’s activity, which can either enhance or inhibit the receptor’s function .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways related to mood regulation and motor control .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if the compound enhances the activity of dopamine receptors, it could potentially have antipsychotic effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S2/c16-12(22)9-26-15-18-17-14(27-15)20-7-5-19(6-8-20)13(23)10-3-1-2-4-11(10)21(24)25/h1-4H,5-9H2,(H2,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJXBWDGVQVETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)